molecular formula C22H15FO2S B4762168 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

Cat. No. B4762168
M. Wt: 362.4 g/mol
InChI Key: UTJXEMLNXRZYKV-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one, also known as FB1, is a synthetic compound that belongs to the family of benzothiophenes. FB1 is a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase), which is an enzyme responsible for the synthesis of ceramide. Ceramide is a bioactive lipid that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of ceramide synthesis by FB1 has been shown to have significant effects on cell signaling, leading to the exploration of FB1 as a potential therapeutic agent.

Mechanism of Action

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one inhibits ceramide synthesis by targeting sphingosine N-acyltransferase, which catalyzes the transfer of a fatty acid to sphingosine, resulting in the formation of ceramide. Ceramide is a bioactive lipid that regulates various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of ceramide synthesis by 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one leads to the accumulation of sphingosine and a decrease in ceramide levels, which has been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has been shown to have significant effects on cell signaling pathways, leading to the induction of apoptosis in cancer cells. In addition, 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has been shown to modulate various cellular processes, including cell cycle progression, cell migration, and angiogenesis. 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has also been shown to have anti-inflammatory effects and to modulate glucose metabolism.

Advantages and Limitations for Lab Experiments

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is a potent inhibitor of ceramide synthesis, making it a valuable tool for studying the role of ceramide in cellular processes. However, 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has some limitations for lab experiments, including its cytotoxicity and potential off-target effects. In addition, the use of 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one may not accurately reflect the physiological role of ceramide, as it inhibits only one of the many pathways involved in ceramide synthesis.

Future Directions

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has shown promise as a potential therapeutic agent for cancer and other diseases. Future research should focus on further elucidating the mechanism of action of 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one and identifying its potential off-target effects. In addition, the development of more potent and selective inhibitors of ceramide synthesis may lead to the discovery of new therapeutic targets for cancer and other diseases.

Scientific Research Applications

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential application in cancer therapy. The inhibition of ceramide synthesis by 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Several studies have demonstrated the antitumor activity of 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one in vitro and in vivo, including in breast cancer, prostate cancer, and leukemia. 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has also been investigated for its potential use in the treatment of other diseases, such as diabetes, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(2Z)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO2S/c23-19-7-3-1-5-16(19)14-25-17-11-9-15(10-12-17)13-21-22(24)18-6-2-4-8-20(18)26-21/h1-13H,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJXEMLNXRZYKV-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)C4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Fluoro-benzyloxy)-benzylidene]-benzo[b]thiophen-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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